7-(furan-2-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone family, characterized by a fused bicyclic core combining thiazole and pyridazinone rings. Key structural features include:
- Position 7: A furan-2-yl substituent, which may enhance π-π stacking interactions due to its aromaticity .
- Position 5: A 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl group, introducing a lipophilic, nitrogen-containing moiety that could influence membrane permeability and receptor binding .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., thiazolo[4,5-d]pyrimidinones and thienopyridazinones) exhibit bioactivity in cancer research, particularly in ferroptosis induction .
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c30-19(28-13-5-8-16-7-1-2-9-17(16)28)15-29-23(31)21-22(20(26-29)18-10-6-14-32-18)33-24(25-21)27-11-3-4-12-27/h1-2,6-7,9-10,14H,3-5,8,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBIKRQXHZYECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(furan-2-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological actions.
Chemical Structure
The compound features multiple pharmacophores:
- Furan ring : Known for its role in various biological activities.
- Thiazolo-pyridazinone core : Often linked to significant biological effects including anticancer and anti-inflammatory activities.
- Pyrrolidine moiety : Associated with enhanced binding affinity in biological systems.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds derived from the thiazolo-pyridazinone framework. For instance:
- In vitro studies have shown that derivatives exhibit significant inhibition of cancer cell proliferation. A study reported a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines for related compounds .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 6n | 0.78 | CDK2 |
| 6d | 0.55 | TRKA |
These findings suggest that the compound may interact with key regulatory proteins involved in cell cycle progression and apoptosis.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research indicates that similar derivatives have demonstrated:
- Inhibition against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with MIC values comparable to standard antibiotics like Gentamicin .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 2a | 15.6 | K. pneumoniae |
| 6b | 62.5 | P. aeruginosa |
This highlights the potential of the compound as a lead structure for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Quorum Sensing Interference : Some derivatives exhibit the ability to disrupt bacterial communication pathways, which is critical for biofilm formation and virulence .
- Antioxidant Activity : The presence of furan and thiazole rings may contribute to free radical scavenging capabilities, thereby providing protective effects against oxidative stress.
Case Studies
A notable case study focused on a related thiazolo-pyridazinone derivative demonstrated:
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazinone vs. Thieno[2,3-d]pyridazinone
- Thieno[2,3-d]pyridazinone derivatives (e.g., methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate, 73a ): Replace the thiazole ring with a thiophene, reducing nitrogen content but enhancing sulfur-mediated hydrophobic interactions. Exhibit moderate bioactivity in synthetic pathways but lack explicit pharmacological data in the evidence.
Thiazolo[4,5-d]pyrimidinone Derivatives
- 6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one : Features a pyrimidinone core instead of pyridazinone, altering electron distribution and hydrogen-bonding capacity.
Substituent Analysis
Key Observations:
Position 7 : Furan-2-yl distinguishes it from sulfur-containing thiophene derivatives (e.g., 73a ), which may alter metabolic stability .
Preparation Methods
Preparation of 3-Chloro-4-(Furan-2-yl)-2,4-Dioxobutyric Acid Methyl Ester
The furan-substituted dioxo ester serves as the foundational intermediate. Synthesized via Claisen-Schmidt condensation:
-
Reactants : 2-Acetylfuran (1.0 equiv), ethyl oxalate (1.2 equiv), sodium methoxide (1.5 equiv) in anhydrous methanol.
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Conditions : Reflux at 65°C for 6 hours under nitrogen.
Characterization Data :
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1H NMR (400 MHz, CDCl3) : δ 7.89 (d, 1H, J = 1.6 Hz, H-5 furan), 6.94 (dd, 1H, J = 3.6, 1.6 Hz, H-3 furan), 6.65 (d, 1H, J = 3.6 Hz, H-4 furan), 3.85 (s, 3H, OCH3).
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13C NMR (100 MHz, CDCl3) : δ 185.2 (C=O), 178.4 (C=O), 152.1 (C-2 furan), 143.8 (C-5 furan), 117.6 (C-3 furan), 112.4 (C-4 furan), 52.3 (OCH3).
Synthesis of 1-Pyrrolidinecarbothioamide
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Reactants : Pyrrolidine (1.0 equiv), ethyl isothiocyanatidocarbonate (1.1 equiv), TMEDA (0.1 equiv) in dry benzene.
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Conditions : 24-hour stirring at room temperature, followed by hydrolysis with 10% NaOH.
Characterization Data :
Thiazole Ring Formation
Cyclocondensation of Dioxo Ester with Pyrrolidinecarbothioamide
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Reactants : 3-Chloro-4-(furan-2-yl)-2,4-dioxobutyric acid methyl ester (1.0 equiv), 1-pyrrolidinecarbothioamide (1.05 equiv) in methanol.
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Conditions : Reflux for 4 hours, neutralization with NaOH (pH 8), and recrystallization from ethanol-DMF (1:1).
Intermediate : Methyl 5-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-4-carboxylate.
Characterization Data :
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1H NMR (400 MHz, DMSO-d6) : δ 7.85 (d, 1H, J = 1.6 Hz, H-5 furan), 7.01 (dd, 1H, J = 3.6, 1.6 Hz, H-3 furan), 6.68 (d, 1H, J = 3.6 Hz, H-4 furan), 3.75 (s, 3H, OCH3), 3.42–3.38 (m, 4H, pyrrolidine CH2), 1.95–1.89 (m, 4H, pyrrolidine CH2).
Pyridazinone Ring Closure
Hydrazine-Mediated Cyclization
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Reactants : Methyl 5-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-4-carboxylate (1.0 equiv), hydrazine hydrate (2.0 equiv) in ethanol.
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Conditions : Reflux for 4 hours, cooling to 0°C, and filtration.
Intermediate : 7-(Furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-thiazolo[4,5-d]pyridazin-4-one.
Characterization Data :
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1H NMR (400 MHz, DMSO-d6) : δ 8.12 (s, 1H, H-6 pyridazinone), 7.89 (d, 1H, J = 1.6 Hz, H-5 furan), 7.01 (dd, 1H, J = 3.6, 1.6 Hz, H-3 furan), 6.68 (d, 1H, J = 3.6 Hz, H-4 furan), 3.52–3.48 (m, 4H, pyrrolidine CH2), 1.98–1.92 (m, 4H, pyrrolidine CH2).
Introduction of the Tetrahydroquinoline Ethyl Oxo Side Chain
Alkylation with 2-Bromo-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone
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Reactants : 7-(Furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-thiazolo[4,5-d]pyridazin-4-one (1.0 equiv), 2-bromo-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanone (1.2 equiv), K2CO3 (2.0 equiv) in dry DMF.
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Conditions : 12-hour stirring at 60°C, followed by aqueous workup and column chromatography (SiO2, ethyl acetate/hexane 3:7).
Characterization Data :
-
1H NMR (400 MHz, CDCl3) : δ 8.05 (s, 1H, H-6 pyridazinone), 7.89 (d, 1H, J = 1.6 Hz, H-5 furan), 7.24–7.12 (m, 4H, tetrahydroquinoline aromatic), 6.94 (dd, 1H, J = 3.6, 1.6 Hz, H-3 furan), 6.65 (d, 1H, J = 3.6 Hz, H-4 furan), 4.32 (s, 2H, COCH2N), 3.52–3.48 (m, 4H, pyrrolidine CH2), 3.12–3.08 (m, 2H, tetrahydroquinoline CH2), 2.85–2.81 (m, 2H, tetrahydroquinoline CH2), 1.98–1.92 (m, 8H, pyrrolidine and tetrahydroquinoline CH2).
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13C NMR (100 MHz, CDCl3) : δ 195.2 (C=O), 165.4 (pyridazinone C=O), 152.1 (C-2 furan), 143.8 (C-5 furan), 134.5–125.2 (tetrahydroquinoline aromatic), 117.6 (C-3 furan), 112.4 (C-4 furan), 58.3 (COCH2N), 49.8 (pyrrolidine CH2), 42.1 (tetrahydroquinoline CH2), 25.4–22.8 (pyrrolidine and tetrahydroquinoline CH2).
Optimization and Scalability Considerations
Solvent and Temperature Effects on Cyclocondensation
Q & A
Q. What are the established synthetic routes for this thiazolo-pyridazinone derivative?
The synthesis involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the thiazolo[4,5-d]pyridazinone core via reaction of thiazole and pyridazine precursors under reflux in polar solvents (e.g., DMF or acetonitrile) .
- Functionalization : Introduction of substituents (e.g., furan-2-yl, tetrahydroquinolin-1-yl) through nucleophilic substitution or coupling reactions, often using catalysts like DCC/DMAP to activate carbonyl groups .
- Purification : Recrystallization or column chromatography to isolate the final product, monitored by TLC/HPLC for purity (>95%) .
Q. How is the molecular structure of this compound confirmed?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : Key peaks include δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.5 ppm (pyrrolidinyl and tetrahydroquinolinyl groups), and δ 2.2–2.8 ppm (alkyl chains) .
- Mass Spectrometry (MS) : Molecular ion [M+H]+ matches the theoretical molecular weight (e.g., ~480–500 g/mol) .
- X-ray Crystallography (if available): Resolves stereochemistry and confirms fused heterocyclic rings .
Q. What biological targets are associated with structurally similar thiazolo-pyridazinone derivatives?
Analogous compounds target:
- Kinases : Inhibition of ATP-binding pockets due to the planar thiazolo-pyridazinone core .
- G-protein-coupled receptors (GPCRs) : Interactions via the pyrrolidinyl and tetrahydroquinolinyl moieties, which mimic endogenous ligands .
- Enzymes (e.g., phosphodiesterases): Modulation via hydrophobic and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation .
- Catalyst screening : Testing bases (e.g., K₂CO₃) or coupling agents (e.g., EDCI) to accelerate acyl transfer reactions .
- Temperature control : Reflux (80–120°C) for cyclization vs. room temperature for functionalization to minimize side reactions .
Q. How can contradictions in spectral data interpretation be resolved?
- Comparative analysis : Cross-referencing NMR/MS data with structurally characterized analogs (e.g., substituent-induced chemical shift changes) .
- Dynamic NMR : Detects conformational flexibility in tetrahydroquinolinyl or pyrrolidinyl groups causing peak splitting .
- High-resolution MS : Differentiates isotopic patterns to confirm molecular formula .
Q. What strategies enhance the compound’s pharmacokinetic properties?
- Bioisosteric replacement : Substituting the furan-2-yl group with a thiophene or pyridine ring to improve metabolic stability .
- Prodrug design : Esterification of the 2-oxoethyl group to enhance solubility and oral bioavailability .
- Lipophilicity adjustment : Introducing polar substituents (e.g., hydroxyl, amine) to modulate logP values .
Q. How is the compound’s stability evaluated under varying storage conditions?
- Accelerated degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light (UV-Vis) over 4–12 weeks, monitored by HPLC .
- pH stability : Incubation in buffers (pH 1–10) to assess hydrolysis of the thiazolo-pyridazinone core .
Mechanistic and Interaction Studies
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Correlating substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How are off-target effects assessed in vitro?
- Panel screening : Testing against a kinase/protease panel (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
- CYP450 inhibition assays : Evaluate metabolic interference using human liver microsomes .
Q. What experimental designs address low reproducibility in biological assays?
- Dose-response curves : Triplicate testing at 10–100 µM to establish IC₅₀ values .
- Positive controls : Co-testing with reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Cell-line authentication : STR profiling to ensure consistency in in vitro models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
